molecular formula C20H24N6 B7360318 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine

2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine

Numéro de catalogue B7360318
Poids moléculaire: 348.4 g/mol
Clé InChI: NNZAGOJYJAKWCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine, also known as PDE5 inhibitor, is a compound that is widely used in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body. PDE5 inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.

Mécanisme D'action

The mechanism of action of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors involves the inhibition of the enzyme phosphodiesterase 5 (2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine), which is involved in the degradation of cGMP. By inhibiting 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine, these compounds increase the levels of cGMP in the body, which leads to vasodilation and improved blood flow. 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been shown to be selective for 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine, which minimizes the potential for off-target effects.
Biochemical and Physiological Effects:
2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects. These compounds have been shown to improve endothelial function and reduce oxidative stress, which may be beneficial in the treatment of cardiovascular diseases. In addition, 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of pulmonary hypertension and other fibrotic diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have several advantages for lab experiments, including their selectivity for 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine, which minimizes the potential for off-target effects. In addition, these compounds have been extensively studied, and their mechanisms of action are well understood. However, there are also limitations to the use of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors in lab experiments. These compounds can be expensive, and their effects can be dose-dependent, which can make it difficult to interpret results.

Orientations Futures

There are several future directions for the study of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors. One area of research is the development of new 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors with improved selectivity and potency. Another area of research is the investigation of the potential therapeutic applications of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors in other diseases, such as cancer and neurodegenerative diseases. In addition, there is a need for further research into the mechanisms of action of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors, particularly with regard to their anti-inflammatory and anti-fibrotic effects. Overall, 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have significant potential for the development of new therapeutics for a wide range of diseases.

Méthodes De Synthèse

The synthesis of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine involves several steps, including the reaction of 4-(1-phenyl-1H-pyrazol-4-yl)methylpiperazine with 2-chloropyrimidine, followed by purification and isolation of the target compound. The synthesis of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors has been extensively studied, and several other methods have been developed for the preparation of these compounds.

Applications De Recherche Scientifique

2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. These compounds have been shown to increase the levels of cGMP in the body, which leads to vasodilation and improved blood flow. In addition, 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of various diseases.

Propriétés

IUPAC Name

2-[1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-17(20-21-8-5-9-22-20)25-12-10-24(11-13-25)15-18-14-23-26(16-18)19-6-3-2-4-7-19/h2-9,14,16-17H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZAGOJYJAKWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC=N1)N2CCN(CC2)CC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.